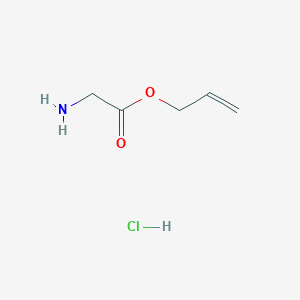

Glycine allyl ester hydrochloride

Description

Significance as a Synthetic Intermediate and Building Block

Glycine (B1666218) allyl ester hydrochloride's prominence in chemical synthesis stems from its unique structural attributes. It incorporates a primary amino group, temporarily protected as a hydrochloride salt for stability, and a carboxylic acid masked as an allyl ester. This arrangement makes it an invaluable asset, particularly in the field of peptide and peptidomimetic synthesis.

The allyl ester group is the key to its utility, offering a distinct advantage over other ester protecting groups. It can be selectively and efficiently cleaved under very mild conditions through palladium-catalyzed reactions, a process often referred to as deallylation. This orthogonality is crucial in multi-step syntheses where other protecting groups, sensitive to acidic or basic conditions, must remain intact. The mildness of the deprotection preserves the integrity of delicate functional groups within complex molecules.

Once the allyl group is removed, the free carboxylic acid is available for a variety of transformations, most notably amide bond formation to extend a peptide chain. Simultaneously, the free amino group (after neutralization of the hydrochloride) can act as a nucleophile, participating in coupling reactions. This dual reactivity allows for precise and controlled manipulations in the stepwise assembly of peptides.

Beyond its role as a protected amino acid, the allyl moiety itself can be a site for further chemical modification. The carbon-carbon double bond of the allyl group can undergo a range of reactions, including but not limited to dihydroxylation, ozonolysis, and cross-metathesis. This opens up avenues for introducing diverse chemical functionalities and constructing elaborate molecular architectures, including various heterocyclic compounds.

The physical and chemical properties of glycine allyl ester hydrochloride are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Solubility | Soluble in water |

Note: The data presented in this table is compiled from various chemical suppliers and databases and may vary slightly.

Historical Context of its Role in Organic Transformations

The story of this compound is deeply intertwined with the broader history of protecting group chemistry in organic synthesis, a field that has been essential for the construction of complex molecules since the mid-20th century. numberanalytics.com The concept of temporarily masking a reactive functional group to achieve selectivity in chemical reactions is a fundamental strategy in organic chemistry. wikipedia.org

While the use of protecting groups was established early on, the development of truly orthogonal strategies, where one protecting group can be removed without affecting others, was a significant leap forward. In the realm of peptide synthesis, early protecting groups for carboxylic acids, such as benzyl (B1604629) and methyl esters, required harsh cleavage conditions like strong acids or catalytic hydrogenation. These methods often lacked the desired chemoselectivity, limiting the synthesis of more complex and sensitive peptides.

The advent of the allyl ester as a protecting group for carboxylic acids marked a significant advancement. The true potential of allyl esters was unlocked with the development of palladium-catalyzed cleavage methods. This groundbreaking work was pioneered by Jiro Tsuji in the 1960s and was later extensively developed and popularized by Barry Trost in the 1970s, leading to what is now widely known as the Tsuji-Trost reaction. wikipedia.orgnumberanalytics.compku.edu.cn This reaction involves the palladium-catalyzed substitution of substrates bearing a leaving group in an allylic position. wikipedia.orgorganic-chemistry.org

The Tsuji-Trost reaction provided a remarkably mild and efficient way to deprotect allyl esters, often using a palladium(0) catalyst in the presence of a nucleophilic scavenger. wikipedia.orgorganic-chemistry.org This development was a paradigm shift in peptide synthesis, allowing for the selective deprotection of the C-terminal allyl ester under neutral conditions, leaving other acid- or base-labile protecting groups untouched. The application of this compound, therefore, became a prime example of the power and elegance of this new methodology.

Over time, the utility of the palladium-catalyzed reactions of allyl groups has expanded far beyond simple deprotection, finding applications in the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control over stereochemistry. numberanalytics.com The historical journey of this compound thus reflects the broader evolution of organic synthesis towards more sophisticated and selective strategies for the creation of complex molecular targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-8-5(7)4-6;/h2H,1,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTWGBWCBFNEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144156-16-1 | |

| Record name | prop-2-en-1-yl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Esterification Approaches to Glycine (B1666218) Allyl Ester Hydrochloride

Direct esterification represents the most straightforward route to Glycine Allyl Ester Hydrochloride, involving the reaction of glycine or its derivatives with allyl alcohol in the presence of a suitable reagent to facilitate the formation of the ester and its subsequent hydrochloride salt.

Acid-Catalyzed Esterification of Glycine and its N-Protected Derivatives

The Fischer-Speier esterification is a classic method for producing esters from a carboxylic acid and an alcohol, typically using a strong acid as a catalyst. In the context of synthesizing glycine allyl ester, this involves heating a mixture of glycine, allyl alcohol, and an acid catalyst.

A common catalyst for this type of reaction is p-toluenesulfonic acid (p-TsOH). The synthesis of allyl esters of other amino acids, such as L-threonine, has been successfully achieved using this method. lsu.edu The process generally involves refluxing the amino acid in a large excess of allyl alcohol with p-TsOH. lsu.edu The equilibrium of the reaction is driven towards the product by using an excess of the alcohol. A key consideration is the boiling point of allyl alcohol (96-98 °C); reaction temperatures must be carefully controlled to prevent the solvent from evaporating. lsu.edu For instance, a reaction conducted at 111 °C resulted in the solution drying out, whereas lowering the temperature to 80 °C allowed for the successful formation of the desired product. lsu.edu

N-protected glycine derivatives can also be used. Protecting the amino group can prevent side reactions and sometimes improve solubility and handling. After the esterification is complete, the protecting group is removed, and the hydrochloride salt is formed by treatment with HCl.

Table 1: Conditions for Acid-Catalyzed Allyl Esterification of Amino Acids

| Amino Acid | Catalyst | Solvent | Temperature | Observations |

| L-Threonine | p-Toluenesulfonic acid | Allyl Alcohol | 111 °C | Reaction mixture dried out. lsu.edu |

| L-Threonine | p-Toluenesulfonic acid | Allyl Alcohol | 80 °C | Desired allyl ester was obtained. lsu.edu |

| Glycine | p-Toluenesulfonic acid | Toluene/Glycerol Carbonate | Reflux | Used for synthesis of glycine esters of polyols. uctm.edu |

Thionyl Chloride-Mediated Esterification Protocols

The use of thionyl chloride (SOCl₂) is a highly effective method for the simultaneous esterification of the carboxylic acid group and formation of the hydrochloride salt of the amino group. smolecule.comlu.se This method is often preferred as it avoids the use of high temperatures and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture. lu.se

The reaction mechanism involves the initial reaction of thionyl chloride with the alcohol (allyl alcohol) to form an alkoxysulfinyl chloride intermediate, or more commonly, the reaction of thionyl chloride with the carboxylic acid of glycine to form a highly reactive acyl chloride intermediate. The amino group of glycine is protonated by the HCl generated in situ. The allyl alcohol then acts as a nucleophile, attacking the acyl chloride carbonyl carbon to form the ester. lu.se

A general procedure involves suspending glycine in the alcohol and adding thionyl chloride, sometimes at reduced temperatures initially, before heating to complete the reaction. lu.segoogle.com For example, a method for synthesizing glycine benzyl (B1604629) ester hydrochloride, a close analog, involves suspending glycine in benzyl alcohol, adding thionyl chloride, and heating the mixture to 95 °C. lu.se Industrial methods for producing amino acid ester hydrochlorides have been optimized by adding thionyl chloride continuously or intermittently to a mixture of the amino acid and alcohol at a moderately elevated temperature (e.g., 35-60 °C) to ensure a controlled and safe reaction. google.com

Anhydrous Hydrogen Chloride Gas Saturation Methods

Another classic and robust method for preparing amino acid esters as their hydrochloride salts is to saturate a solution of the amino acid in the corresponding alcohol with anhydrous hydrogen chloride (HCl) gas. orgsyn.orggoogle.com The HCl gas serves two purposes: it protonates the amino group, increasing the solubility of the zwitterionic amino acid in the alcohol, and it catalyzes the esterification of the carboxylic acid group.

This method has been extensively used for producing various amino acid esters, including glycine methyl ester hydrochloride. google.com In a typical laboratory or industrial process, glycine is suspended in an excess of the alcohol (in this case, allyl alcohol), and dry HCl gas is bubbled through the stirred mixture. google.com The reaction mixture is then typically heated to reflux to drive the esterification to completion. google.com The product, this compound, crystallizes from the solution upon cooling or after partial removal of the excess alcohol.

This method is also used for the final deprotection step of N-protected amino acid esters. For instance, an N-Boc protected amino acid ester can be converted to the corresponding amine hydrochloride salt by bubbling dry HCl gas through a solution of the compound in a solvent like dichloromethane. orgsyn.org

Indirect Synthesis Pathways from Precursors

Indirect pathways involve the synthesis of the target molecule from precursors that are chemically modified in multi-step sequences. The routes specified in the outline, however, lead to isomers or derivatives rather than the target compound itself.

Reaction of Allylamine (B125299) with Chloroacetic Acid for Allylglycine Hydrochloride Formation

The reaction between allylamine and chloroacetic acid does not yield this compound. Instead, it results in the formation of N-allylglycine hydrochloride , an isomer of the target compound where the allyl group is attached to the nitrogen atom of glycine, not the carboxyl oxygen. rsc.orggoogle.com

This reaction is a nucleophilic substitution where the amino group of allylamine attacks the carbon atom bearing the chlorine in chloroacetic acid. To prevent multiple alkylations on the amine, a large excess of allylamine is typically used. google.com A patented process describes reacting at least eight moles of allylamine with one mole of chloroacetic acid in an aqueous solution at temperatures below 20 °C. google.com After the reaction, excess allylamine is removed by distillation, and the N-allylglycine can be isolated as its hydrochloride salt by evaporation and extraction with ethanol (B145695) containing hydrochloric acid. google.com

Another documented synthesis involves reacting an aqueous solution of glyoxylic acid with allylamine, followed by treatment with hydrochloric acid and refluxing to produce N-allylglycine hydrochloride. rsc.org

Table 2: Synthesis of N-Allylglycine Hydrochloride

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| Allylamine (8+ eq.) | Chloroacetic Acid (1 eq.) | Aqueous solution, <20 °C | N-Allylglycine Hydrochloride | google.com |

| Allylamine | Glyoxylic Acid | Aqueous solution, rt, then HCl reflux | N-Allylglycine Hydrochloride | rsc.org |

Oxidation/Allylation Reactions of Glycine Esters with Allyl Halides

The term "oxidation/allylation" of glycine esters with allyl halides refers to a reaction that forms a carbon-carbon bond at the α-carbon of the glycine molecule, not an ester linkage. This process yields α-allyl amino acid esters (γ,δ-unsaturated α-amino acid esters), which are derivatives of glycine, but not glycine allyl ester. researchgate.net

An efficient method for this transformation has been developed using tin powder to promote the reaction between glycine esters (e.g., glycine methyl or ethyl ester) and allyl bromides. researchgate.net This one-pot reaction is believed to proceed through the oxidation of the glycine ester to form an imine intermediate, which is then allylated by the allyl bromide in the presence of tin. This method is advantageous as it avoids the need to pre-form and handle unstable imine starting materials. researchgate.net The resulting products are homoallylic amines, which are valuable building blocks in organic synthesis. researchgate.net This pathway fundamentally modifies the carbon skeleton of the amino acid rather than participating in the esterification of the carboxyl group.

Palladium-Catalyzed Cross-Coupling Reactions in Allylglycine Ester Synthesis

Palladium catalysis is a cornerstone in modern organic synthesis and features prominently in the preparation of allylglycine esters. These methods are valued for their efficiency, functional group tolerance, and the ability to control stereochemistry. researchgate.netuni-saarland.de The versatility of palladium allows for several distinct cross-coupling strategies to access the target molecule.

One of the most effective routes to enantiomerically pure allylglycine analogues is the Negishi cross-coupling reaction. orgsyn.org This approach involves the formation of an organozinc intermediate from a protected and functionalized glycine derivative. A common starting material is a β-iodoalanine derivative, such as tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. orgsyn.orgorgsyn.org

The synthesis proceeds in a few key steps:

Activation of Zinc: Zinc dust is activated, typically using reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane. orgsyn.org

Formation of the Organozinc Reagent: The iodoalanine derivative undergoes oxidative addition with the activated zinc to form a stable organozinc intermediate. orgsyn.orgorgsyn.org

Palladium-Catalyzed Cross-Coupling: The organozinc reagent is then coupled with an alkenyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. orgsyn.orgorgsyn.org

This method has been successfully applied to the multi-gram scale synthesis of N-(Boc)-allylglycine methyl ester. orgsyn.org

Table 2: Key Reagents in Zinc-Mediated, Palladium-Catalyzed Synthesis

| Reagent/Catalyst | Role | Typical Example | Reference |

|---|---|---|---|

| Zinc Dust | Forms organozinc reagent | Activated Zinc | orgsyn.orgorgsyn.org |

| Palladium Source | Catalyst | Pd₂(dba)₃ | orgsyn.orgorgsyn.org |

| Ligand | Stabilizes catalyst | Tri(o-tolyl)phosphine | orgsyn.orgorgsyn.org |

| Alkenyl Source | Provides allyl group | Vinyl bromide | orgsyn.orgorgsyn.org |

A powerful and widely used alternative involves the palladium-catalyzed allylic alkylation of glycine ester enolates. researchgate.net In this reaction, a glycine derivative, typically a Schiff base to enhance the acidity of the α-proton, is deprotonated to form a nucleophilic enolate. This enolate then attacks a π-allyl palladium complex, which is generated in situ from an allylic electrophile like an allylic carbonate or acetate. researchgate.netacs.org

The reaction mechanism generally involves:

Oxidative addition of a Pd(0) catalyst to an allylic electrophile to form a (π-allyl)Pd(II) complex.

Deprotonation of the glycine Schiff base to generate a stabilized enolate.

Nucleophilic attack of the enolate on the π-allyl ligand of the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. acs.org

This approach is highly versatile and can be rendered stereoselective through the use of chiral ligands on the palladium catalyst. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound and its Analogues

Achieving stereocontrol in the synthesis of allylglycine derivatives is of paramount importance, as the biological activity of amino acids is highly dependent on their absolute configuration. Two principal strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Methodologies

In this approach, an achiral glycine substrate is covalently bonded to a chiral molecule, known as a chiral auxiliary. This auxiliary directs the allylation reaction to occur on one face of the glycine-derived enolate, leading to the formation of one diastereomer in preference to the other. renyi.huresearchgate.net After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

A variety of chiral auxiliaries have been developed for this purpose:

Oxazolidinones: Pioneered by Evans, chiral oxazolidinones are highly effective auxiliaries that provide a rigid framework, leading to excellent diastereoselectivity in alkylation reactions. renyi.hu

Camphor (B46023) Derivatives: Sulfonamides derived from camphor have been used to create chiral Schiff bases of glycine esters, which then undergo diastereoselective alkylation. researchgate.net

Menthone Derivatives: Chiral nitrones derived from menthone can be used in cycloaddition reactions with C-1 allyl-derived building blocks to form C-glycosylated amino acids with high diastereoselectivity. nih.gov

Phenylglycinol-based Oxazolidines: These have been used as chiral intermediates for the stereoselective allylation to introduce groups at the α-position of proline precursors. nih.gov

This method is powerful because the chiral auxiliary can often be recovered and reused. researchgate.net

Asymmetric Catalysis for Enantioselective Product Formation

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from an achiral substrate. frontiersin.org

Phase-Transfer Catalysis (PTC): One of the most successful methods for the enantioselective allylation of glycine derivatives is phase-transfer catalysis. researchgate.net In this technique, the benzophenone (B1666685) imine of a glycine alkyl ester is allylated using an allyl halide under basic conditions. The key to enantioselectivity is a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids like cinchonidine. researchgate.netresearchgate.net These catalysts form a chiral ion pair with the glycine enolate, shielding one face and directing the incoming electrophile to the other, resulting in high enantiomeric excess (ee). researchgate.net

Table 3: Asymmetric Allylation via Phase-Transfer Catalysis

| Glycine Derivative | Catalyst Type | Electrophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-(Diphenylmethylene)glycine t-butyl ester | Cinchonidine-derived quaternary ammonium salt | Allyl Bromide | 80-99% | researchgate.netresearchgate.net |

| N-(Diphenylmethylene)glycine t-butyl ester | C₂-symmetric chiral quaternary ammonium salt | Benzyl Bromide | >99% | organic-chemistry.org |

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of palladium, are also used extensively. In the context of allylic alkylation, a chiral ligand, such as (R)-BINAP, is coordinated to the palladium center. researchgate.net This chiral environment influences the nucleophilic attack of the glycine enolate on the π-allyl palladium intermediate, favoring the formation of one enantiomer of the product. This strategy has been successfully applied to the asymmetric trifluoromethylated allylic alkylation of N-substituted glycine ethyl esters, yielding products with excellent enantioselectivities. researchgate.net

Diastereoselective Control in Glycine Allyl Ester Derivatization

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is crucial when preparing complex molecules from glycine allyl ester derivatives. Diastereoselective reactions allow for the preferential formation of one diastereomer over others, which is essential for applications where specific stereoisomers have desired biological or chemical properties.

A prominent strategy for achieving high diastereoselectivity is through palladium-catalyzed allylic alkylation . Research has shown that titanium-chelated enolates of N-acylated glycine esters can react with a variety of allylic electrophiles with high stereoselectivity. core.ac.uk By carefully selecting the reaction conditions, it is possible to selectively access different diastereomers of the product. core.ac.uk Furthermore, the use of N-diboc protected glycine has been observed to facilitate diastereoselective control in rearrangement reactions where other protecting groups failed to provide selectivity. bath.ac.uk

Another powerful approach involves tandem relay catalysis , where two distinct catalytic cycles operate in concert to construct multiple stereocenters in a single operation. For instance, a combination of a palladium catalyst and an isothiourea organocatalyst has been successfully employed. The palladium catalyst first facilitates an allylic amination between an allylic phosphate (B84403) and a glycine ester to form an ammonium salt in situ. Subsequently, the chiral isothiourea catalyst promotes an enantioselective bath.ac.ukresearchgate.net-sigmatropic rearrangement to generate syn-α-amino acid derivatives with high diastereo- and enantioselectivity. nih.govacs.org This method is effective even with unsymmetrical N-allyl-N-methylglycine esters, yielding products with excellent stereocontrol. nih.gov

The choice of chiral ligands and substrates significantly influences the stereochemical outcome. For example, the alkaloids quinine (B1679958) and quinidine (B1679956) have been used as chiral ligands in asymmetric rearrangements of glycine allyl esters. core.ac.uk The geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) formed during the reaction can also correlate with the diastereoselectivity observed in the final product. bath.ac.uk These methods highlight the sophisticated level of control that can be exerted over the stereochemical identity of products derived from glycine allyl ester.

Table 1: Examples of Diastereoselective Derivatization of Glycine Esters This table is interactive and allows for sorting and filtering of data.

| Catalytic System/Method | Substrate(s) | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|

| Pd-Catalysis / Ti-chelated enolate | N-(α-Hydroxyacyl)-glycine ester + Allylic carbonate | 9:1 | 96% | core.ac.uk |

| Pd/Isothiourea Relay Catalysis | Glycine aryl ester + Cinnamyl phosphate | >95:5 | 74% | nih.gov |

| Ireland-Claisen Rearrangement | N-diboc glycine based substrate | Single diastereomer | 40-80% | bath.ac.uk |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound provides a relevant context for the application of these principles, particularly concerning the choice of solvents and the efficiency of the reaction.

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Approaches: Mechanochemistry, specifically ball milling, presents a viable solvent-free method for reactions involving glycine derivatives. For example, the synthesis of a glycine Schiff base from glycine tert-butyl ester hydrochloride and benzophenone imine has been achieved in nearly quantitative yield by grinding the reactants together. rsc.org This method not only avoids the use of chlorinated solvents but also reduces the reaction time compared to solution-based synthesis. rsc.org While not a direct synthesis of the title compound, this demonstrates the principle's applicability to key intermediates in amino acid chemistry.

Aqueous Media Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of the related compound allylglycine has been successfully carried out by reacting a large excess of allylamine with chloroacetic acid in an aqueous solution, which improved yields compared to the reaction without water. google.com The resulting aqueous solution of the allylglycine sodium salt could then be used directly or the product isolated as its hydrochloride salt. google.com Furthermore, specific steps in more complex transformations involving glycine allyl ester derivatives, such as palladium-catalyzed deprotection using water-soluble phosphine ligands, have been performed in aqueous media, demonstrating the compatibility of these substrates with green solvents. core.ac.uk

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies less waste generation.

Glycine + Allyl Alcohol + HCl → this compound + H₂O

In this ideal transformation, the only byproduct is water. This represents a very high atom economy, as all the atoms from the primary reactants (glycine and allyl alcohol) are incorporated into the final ester salt. The HCl acts as both a catalyst and the source of the hydrochloride salt.

Chemical Reactivity and Transformation Pathways

Rearrangement Reactions Involving Glycine (B1666218) Allyl Ester Hydrochloride

Rearrangement reactions of glycine allyl ester derivatives are pivotal in constructing new carbon-carbon bonds and introducing stereocenters with a high degree of control. These transformations, particularly sigmatropic rearrangements, leverage the unique electronic and steric properties of the molecule to afford valuable synthetic intermediates.

The nih.govnih.gov-sigmatropic Claisen rearrangement is a cornerstone transformation for derivatives of glycine allyl ester, enabling the stereoselective synthesis of γ,δ-unsaturated amino acids. wikipedia.orgthieme-connect.comresearchgate.net This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether or its equivalent to a γ,δ-unsaturated carbonyl compound. thieme-connect.comresearchgate.net In the context of glycine allyl esters, the key intermediate is a metal-chelated ester enolate, which undergoes rearrangement to form a C-allylated glycine derivative.

A significant application of this methodology is the "peptide Claisen rearrangement," which has been employed as a key step in the synthesis of cyclopeptides, including derivatives of the naturally occurring histone deacetylase (HDAC) inhibitors Cyl-1 and Cyl-2. nih.govresearchgate.net In this strategy, a glycine allyl ester is incorporated at the C-terminus of a linear peptide precursor. nih.govlibretexts.org Subjecting this peptide allyl ester to rearrangement conditions generates a tetrapeptide with a C-terminal γ,δ-unsaturated amino acid side chain. nih.govnih.gov The newly formed carboxylic acid can then be activated for subsequent macrolactamization to yield the desired cyclopeptide. nih.govresearchgate.net

This approach offers a high degree of flexibility for creating libraries of cyclopeptide derivatives, as various chiral allylic alcohols can be used to synthesize the initial ester, allowing for the introduction of diverse side chains. nih.govresearchgate.net

The ester enolate Claisen rearrangement is a highly effective method for synthesizing α-alkylated γ,δ-unsaturated amino acids with excellent diastereoselectivity. wikipedia.orgsynarchive.com The process begins with the deprotonation of an N-protected glycine allyl ester using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78°C). The subsequent addition of a metal salt, typically zinc chloride (ZnCl₂), forms a chelated metal enolate. wikipedia.org This chelation fixes the geometry of the enolate, which is crucial for stereocontrol. wikipedia.org Upon warming to room temperature, the enolate undergoes the nih.govnih.gov-sigmatropic rearrangement, proceeding preferentially through a chair-like transition state to yield the γ,δ-unsaturated amino acid. wikipedia.orgresearchgate.net

This method is applicable to a wide range of substrates, including acyclic and cyclic systems, as well as peptides, and it facilitates the synthesis of amino acids containing quaternary carbon centers. wikipedia.org The choice of protecting groups on the peptide can influence the efficiency of the rearrangement. nih.gov

Below is a table summarizing the results of an ester enolate Claisen rearrangement of a tetrapeptide allyl ester, demonstrating the influence of reaction conditions on yield and diastereoselectivity.

| Entry | Lewis Acid | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | ZnCl₂ | - | -78 to -45 | 33 | 93:7 |

| 2 | SnCl₂ | - | -78 to rt | 70 | 90:10 |

| 3 | MgBr₂·OEt₂ | - | -78 to rt | 50 | 88:12 |

| 4 | AlMe₃ | - | -78 to 0 | 45 | 85:15 |

This table presents data on the ester enolate Claisen rearrangement of a Cbz-protected tetrapeptide allyl ester. Data sourced from Servatius, P., & Kazmaier, U. (2022). nih.govnih.gov

The high diastereoselectivity observed in the chelate-enolate Claisen rearrangement is a direct consequence of a well-ordered, cyclic transition state. wikipedia.orgthieme-connect.com The formation of a rigid, chelated metal enolate forces the system into a defined geometry. wikipedia.org The subsequent rearrangement proceeds through a highly favored chair-like transition state, which minimizes steric interactions and leads to the preferential formation of one diastereomer. wikipedia.orgresearchgate.net This intramolecular process ensures an efficient transfer of chirality. nih.gov

Studies on related Ireland-Claisen rearrangements have utilized quantum mechanical calculations (DFT) to further probe the reaction pathways. These calculations have revealed that different enol ether geometries can proceed through distinct transition states (chair vs. boat) to converge on the same diastereomeric product, a phenomenon termed "global diastereoconvergence". nih.gov While the Claisen rearrangement is a concerted pericyclic reaction, factors such as solvent polarity can influence the reaction rate, with polar solvents tending to accelerate the process. thieme-connect.comfrontiersin.org

While nih.govnih.gov-sigmatropic rearrangements are dominant for glycine allyl ester derivatives, the potential for wikipedia.orgnih.gov-sigmatropic rearrangements, such as the Stevens rearrangement, exists for related structures. The Stevens rearrangement involves the conversion of quaternary ammonium (B1175870) salts into corresponding amines via a 1,2-rearrangement of an ylide intermediate. wikipedia.org

For a glycine derivative, this pathway would necessitate the formation of a quaternary ammonium salt, for instance, by N-alkylation of an N-allyl glycine ester. Subsequent deprotonation at the carbon adjacent to the ester by a strong base would generate an ammonium ylide. This ylide could then undergo a wikipedia.orgnih.gov-rearrangement. While this transformation is well-established for various ammonium salts, specific examples involving glycine allyl ester itself in tandem catalytic processes are not widely documented in the reviewed literature. wikipedia.orgunito.it However, tandem processes involving palladium-catalyzed allylic amination of glycine esters followed by a base-promoted nih.govwikipedia.org-sigmatropic rearrangement to form α-amino acid derivatives have been reported, highlighting the utility of sigmatropic rearrangements in tandem sequences. nih.gov

Claisen Rearrangements of Allyl Glycine Ester Derivatives

Coupling and Alkylation Reactions

Glycine allyl ester and its derivatives are excellent nucleophiles and substrates for various coupling and alkylation reactions, providing direct routes to complex and unnatural amino acids. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C bonds. nih.govwikipedia.orgbath.ac.uk Chelated enolates of glycine esters serve as effective nucleophiles in these reactions. bath.ac.uk The use of these soft nucleophiles can be performed under very mild conditions, often at temperatures as low as -78°C. bath.ac.uk This allows for high diastereoselectivity, as side reactions like π-σ-π isomerization of the palladium complex are suppressed at low temperatures. bath.ac.uk This methodology is complementary to the Claisen rearrangement, often providing the opposite diastereomer (anti-configured products), thus offering a powerful tool for stereoselective synthesis. bath.ac.uk

The reaction can be rendered enantioselective through the use of chiral ligands on the palladium catalyst or via chirality transfer from an optically active allylic substrate. bath.ac.uk Furthermore, glycine imino esters can be used in Pd-catalyzed AAA reactions in the presence of a chiral phase-transfer catalyst to produce enantiomerically enriched α-allylic amino acids. researchgate.net

In addition to C-alkylation, glycine derivatives can participate in other coupling reactions. For instance, N-(α-hydroxyacyl)-glycine esters have been used as nucleophiles in Pd-catalyzed allylic alkylations to introduce a variety of side chains stereoselectively. nih.gov Tin powder has also been shown to promote an oxidation/allylation reaction of glycine esters with allyl bromides to afford γ,δ-unsaturated α-amino acid esters under mild, transition-metal-free conditions. unito.it

Olefin Functionalization and Cycloaddition Reactions

The terminal double bond of the allyl group in glycine allyl ester provides a handle for a range of olefin functionalization and cycloaddition reactions, further expanding its synthetic utility.

Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. It involves the reaction of two different olefins in the presence of a transition metal catalyst, typically based on ruthenium or molybdenum. This reaction can be used to elongate the carbon chain of the allyl group in glycine allyl ester derivatives. nih.gov

For example, the cross-metathesis of an allyl glycine derivative with a terminal alkene can lead to the formation of a new, longer unsaturated amino acid. libretexts.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities, as self-metathesis of the starting materials can be a competing side reaction. libretexts.orgnih.gov The reactivity in cross-metathesis can be influenced by atoms at the allylic position, with allyl chalcogenides showing enhanced reaction rates. acs.org

The allyl group of glycine allyl ester can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. researchgate.netru.nl This reaction provides a route to cyclic and polycyclic amino acid derivatives. ox.ac.uk

In some strategies, the allyl glycine derivative is first transformed into a conjugated diene via another reaction, such as enyne metathesis. This newly formed diene can then undergo an intramolecular or intermolecular Diels-Alder reaction to construct complex molecular scaffolds. libretexts.org The stereochemistry of the resulting cyclic product is often well-defined, following the general principles of cycloaddition reactions. researchgate.net

The terminal alkene of the allyl group can also be functionalized using palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions.

The Heck reaction involves the coupling of the allyl group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to N-protected allyl glycine esters to synthesize aryl allyl glycine derivatives, which are precursors to compounds like homophenylalanine. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. While direct Suzuki-Miyaura coupling of the C(sp²)-H bond of the allyl group is not typical, the allyl group can be first converted to an allylboronate. This allylboronate can then undergo Suzuki-Miyaura coupling with aryl halides to form either linear or branched allylated arenes, depending on the ligand used for the palladium catalyst. libretexts.org This methodology provides a versatile route to α-aryl or γ-aryl substituted amino acid derivatives. libretexts.org

Table 3: Cross-Coupling Reactions of Allyl Glycine Derivatives

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck Reaction | Iodobenzene | Pd(OAc)₂ | 5-Phenyl-allylglycine derivative |

| Suzuki-Miyaura (via allylboronate) | Aryl halides | Palladium / Ligand | α- or γ-Arylated amino acid derivative libretexts.org |

Note: This table is interactive and can be sorted by column headers.

Protecting Group Manipulations and Chemical Stability

The utility of glycine allyl ester hydrochloride in chemical synthesis, particularly in peptide chemistry, is intrinsically linked to the stability and selective cleavage of its constituent protecting groups. The allyl group serves as a protecting group for the carboxylic acid functionality, while the amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The orthogonality of these protecting groups is paramount, allowing for selective deprotection and manipulation at different stages of a synthetic sequence.

Hydrolysis of the Ester Moiety

While the term "hydrolysis" is used, the cleavage of the allyl ester to unveil the free carboxylic acid is not typically achieved by simple aqueous acid or base hydrolysis, which could compromise other protecting groups or sensitive functionalities within the molecule. Instead, the deprotection is most effectively and mildly accomplished through transition-metal catalysis, specifically using palladium complexes. peptide.comnih.gov This method is orthogonal to both Boc and Fmoc protecting groups. google.com

The standard protocol for allyl ester removal involves a palladium(0)-catalyzed allylic substitution reaction. peptide.com A palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used to form a π-allyl palladium complex. peptide.comnih.gov This intermediate then reacts with a nucleophilic scavenger, which permanently sequesters the allyl group, thereby liberating the carboxylate.

A variety of scavengers can be employed in this process, including:

Phenylsilane nih.gov

N-Methylmorpholine peptide.com

Meldrum's acid nih.gov

Triethylsilane nih.gov

| Catalyst | Scavenger/Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane | DMF | Commonly used method; can be accelerated with microwave heating. | nih.gov |

| Pd(PPh₃)₄ | Acetic acid, N-methylmorpholine | Chloroform (CHCl₃) | Effective at room temperature for resin-bound substrates. | peptide.com |

| Pd(PPh₃)₂Cl₂ (air-stable) | Meldrum's acid, Triethylsilane (TES-H) | Not specified | High yields, eliminates N-allylated byproducts, compatible with automated synthesis. | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Glycine (B1666218) allyl ester hydrochloride, providing detailed information about the hydrogen and carbon framework of the molecule. rsc.orgresearchgate.net

Proton (¹H) NMR spectroscopy is instrumental in confirming the identity and purity of Glycine allyl ester hydrochloride. The spectrum displays characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. oregonstate.edu

Since Glycine is an achiral amino acid, this compound does not possess a chiral center and therefore does not have diastereomers. Consequently, assessing a diastereomeric ratio is not applicable to this compound. The focus of ¹H NMR analysis is thus on structural confirmation and the detection of any impurities, which would present as additional, unassignable peaks.

A representative ¹H NMR analysis of a glycine ester hydrochloride, such as the ethyl ester, shows distinct signals for the different proton groups. For this compound, the expected signals would correspond to the protons of the allyl group (-CH=CH₂, -O-CH₂-), the glycine backbone (-CH₂-), and the amine group (-NH₃⁺). The integration of these signals provides a quantitative measure of the relative number of protons, further confirming the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₃⁺ | Broad singlet | 3H | |

| -CH=CH₂ (vinyl H) | ~5.9 | Multiplet | 1H |

| -CH=CH ₂ (vinyl H) | ~5.2-5.4 | Multiplet | 2H |

| -O-CH ₂- (allyl) | ~4.6 | Doublet | 2H |

| -CH ₂- (glycine α-C) | ~3.9 | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the presence of the carbonyl group of the ester, the carbons of the allyl group, and the α-carbon of the glycine backbone. google.com For instance, studies on similar glycine esters like Glycine methyl ester hydrochloride have utilized ¹³C NMR for structural verification. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~169 |

| -C H=CH₂ (vinyl) | ~131 |

| -CH=C H₂ (vinyl) | ~119 |

| -O-C H₂- (allyl) | ~66 |

| -C H₂- (glycine α-C) | ~41 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and related compounds. google.com Actual experimental values can differ.

As this compound is an achiral molecule, advanced NMR techniques for stereochemical assignment, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are not applicable for determining diastereomers or enantiomers. ipb.pt However, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. researchgate.netipb.pt A COSY spectrum would show correlations between coupled protons, for example, between the -CH- and =CH₂ protons of the allyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. nih.govlcms.cz

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. researchgate.net Unlike standard MS, HRMS measures the mass of ions with very high accuracy (typically to four or more decimal places). rsc.orgresearchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For the cation of this compound, [C₅H₁₀NO₂]⁺, the exact mass can be calculated and compared to the experimentally determined value. HRMS analyses are often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. researchgate.netnih.gov

Table 3: HRMS Data for the Cation of this compound

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₅H₁₀NO₂]⁺ ([M+H]⁺) | 116.0706 | Typically within ± 0.0005 |

Note: The molecular formula of the neutral Glycine allyl ester is C₅H₉NO₂. The protonated molecule [M+H]⁺ is observed in the mass spectrometer.

Both Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used to generate gas-phase ions from non-volatile and thermally labile molecules like this compound, causing minimal fragmentation. wikipedia.orgnih.gov

Electrospray Ionization (ESI-MS) is a widely used technique where a high voltage is applied to a liquid sample to create an aerosol, resulting in the formation of protonated molecules [M+H]⁺. nih.gov ESI is known for its sensitivity and is readily coupled with liquid chromatography (LC) for LC-MS analysis. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 116. rsc.orgnih.gov

Fast Atom Bombardment (FAB-MS) involves bombarding a sample, dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.orgumd.edu This process desorbs and ionizes the analyte, also typically forming protonated [M+H]⁺ ions. wikipedia.orgnii.ac.jp FAB-MS is effective for polar compounds and can provide clear molecular weight information. nih.govnii.ac.jp The spectra of various glycine esters have been successfully obtained using FAB, showing the protonated molecular ion peak [M+H]⁺. nih.gov

Both techniques are valuable for confirming the molecular weight of this compound, which is 151.59 g/mol (for the full hydrochloride salt). The primary ion observed in the positive ion mode spectrum would be the cation C₅H₁₀NO₂⁺ with an m/z of ~116.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used in research to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, IR spectroscopy provides definitive evidence for its key structural features: the ammonium (B1175870) group, the ester linkage, and the allyl group. The spectrum is a composite of the characteristic vibrations of these components.

The presence of the hydrochloride salt results in the protonation of the primary amine of the glycine backbone, forming an ammonium cation (-NH₃⁺). This group gives rise to distinct stretching and bending vibrations. The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption, which is one of the most prominent peaks in the spectrum. Additionally, the C-O-C stretching vibrations of the ester are also observable. The allyl moiety introduces bands corresponding to vinylic C=C and C-H bonds.

While a specific spectrum for this compound is not widely published, its expected absorption frequencies can be reliably inferred from the spectra of closely related compounds like Glycine ethyl ester hydrochloride and Glycine methyl ester hydrochloride. nist.govchemicalbook.com The primary differences would arise from the vibrations of the allyl group's double bond and associated vinylic hydrogens.

Below is a data table of the principal IR absorption bands anticipated for this compound and the vibrational modes they represent.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100 - 3000 | =C-H Stretch | Alkene (Allyl) |

| 3000 - 2850 | C-H Stretch | Alkane |

| ~1750 | C=O Stretch | Ester |

| ~1645 | C=C Stretch | Alkene (Allyl) |

| ~1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1250 | C-O Stretch (asymmetric) | Ester |

| ~1050 | C-O Stretch (symmetric) | Ester |

| 990 & 910 | =C-H Bend | Alkene (Allyl) |

This table represents expected values based on spectroscopic data for analogous glycine ester hydrochlorides. nist.govchemicalbook.comspectroscopyonline.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms, predict transition states, and understand the origins of selectivity.

Theoretical studies on related glycine (B1666218) esters provide a framework for understanding the potential reaction pathways of glycine allyl ester. For instance, the gas-phase elimination kinetics of N-benzylglycine ethyl ester have been examined using DFT at the B3LYP/6-31G* and other levels of theory. nih.gov These studies suggest a concerted, non-synchronous six-membered cyclic transition state for the elimination reaction, where the polarization of the C(=O)O-C bond is rate-determining. nih.gov Similar computational approaches can be applied to glycine allyl ester hydrochloride to map out the energy profiles for reactions such as hydrolysis or elimination, identifying the transition state structures and calculating the activation energies.

In the context of rearrangements, DFT calculations have been used to study the aza- core.ac.uknih.gov-Wittig rearrangement of N-allyl-N-aryl glycine methyl ester derivatives. acs.org These calculations help in understanding the energetics of the rearrangement pathway, which is crucial for optimizing reaction conditions and predicting product distributions.

A theoretical study on the formation of 2-thiohydantoins from the reaction of amino acid methyl esters with allyl isothiocyanate utilized DFT to support a two-step mechanism. researchgate.net The calculations helped in identifying the rate-determining step, which was the intramolecular cyclization. researchgate.net This demonstrates the utility of DFT in dissecting complex reaction mechanisms involving glycine ester derivatives.

Table 1: Representative Calculated Activation Energies for Reactions of Glycine Ester Derivatives

| Reaction Type | Reactant System | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Gas-Phase Elimination | N-benzylglycine ethyl ester | B3LYP/6-31G* | 190.3 ± 6.9 | nih.gov |

| Thiohydantoin Formation (Cyclization) | Gly-OMe + Allyl-NCS | DFT | 98.2 | researchgate.net |

This table is illustrative and based on data for related glycine ester derivatives.

Computational studies are pivotal in explaining the origins of stereoselectivity in reactions involving chiral molecules derived from glycine esters. For palladium-catalyzed allylic alkylations of N-(α-hydroxyacyl)-glycine esters, DFT calculations coupled with local coupled-cluster theory (DLPNO-CCSD(T)) have been employed to reveal the reaction pathways for different enol ether isomers. core.ac.uk These studies showed that the stereochemical outcome depends on whether the reaction proceeds through a chair or boat-like transition state. core.ac.uk

Kinetic and computational studies on the enantioselective synthesis of α-allyl amino esters have provided evidence for a hydrogen-bond-donor-catalyzed SN2 mechanism. harvard.edu Computational modeling indicated that the catalyst achieves enantio-induction by preferentially stabilizing the transition state leading to the major enantiomer through a network of non-covalent interactions. harvard.edu Such computational approaches could be applied to reactions of glycine allyl ester to understand and predict the stereochemical outcomes.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of systems over time, providing insights into processes like solvation, conformational changes, and intermolecular interactions.

Large-scale MD simulations have also been used to investigate the aggregation of different protonation states of glycine (zwitterion, anion, and cation) in aqueous solutions. nih.gov These simulations are crucial for understanding the behavior of glycine derivatives in different pH environments. For this compound, the cationic form would be predominant, and MD simulations could predict its hydration structure and its tendency to form aggregates in solution.

Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Glycine Solutions

| Simulation Focus | Key Findings | Significance for this compound | Reference |

| Glycine Aggregation | Glycine zwitterions form dynamic clusters in aqueous solutions. | The cationic glycine allyl ester may also exhibit clustering behavior in solution. | rsc.org |

| Solvation Dynamics | Residence lifetimes of water in the first solvation shell of glycine are on the picosecond timescale. | Indicates a highly dynamic interaction with the solvent. | rsc.org |

| Influence of Protonation State | Aggregation behavior is influenced by the charge state of the glycine molecule. | The cationic nature of the hydrochloride salt will dictate its interactions. | nih.gov |

Studies on Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can be used to calculate various electronic properties, such as orbital energies, charge distributions, and electrostatic potentials, which in turn can be used to predict reactivity.

DFT calculations on the interaction of glycine with various surfaces, such as graphene and boron-nitride, have provided insights into the nature of the non-covalent interactions that govern these systems. rsc.org These studies help in understanding how the electronic properties of glycine are perturbed upon adsorption. rsc.org

For related nickel(II) complexes of Schiff bases derived from glycine, DFT has been used to analyze the d-orbital population and the electronic configuration of the metal center. researchgate.net Such analyses are crucial for understanding the catalytic activity of these complexes.

In the context of this compound, theoretical calculations can be used to determine the distribution of charge, with the expectation of a positive charge localized on the ammonium (B1175870) group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The allyl group, for example, introduces a site of unsaturation that can undergo various reactions, and its reactivity can be rationalized through analysis of the molecular orbitals.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For N-(Boc)allylglycine methyl ester, a closely related derivative, quantitative 1H NMR has been used for purity determination. orgsyn.org While experimental, the interpretation of such spectra is often supported by computational predictions. DFT calculations, for instance, can be used to predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated spectra for different possible conformations, it is possible to gain insight into the predominant solution-phase structure of the molecule.

Similarly, the calculation of vibrational frequencies using DFT can help in assigning the peaks observed in an infrared (IR) spectrum. This can be particularly useful for identifying characteristic vibrational modes, such as the C=O stretch of the ester, the N-H bends of the ammonium group, and the C=C stretch of the allyl group.

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Amino Acid Derivatives

The chemical structure of glycine (B1666218) allyl ester hydrochloride provides a reactive scaffold for the synthesis of a wide array of non-proteinogenic α-amino acid derivatives. The presence of the allyl ester allows for functionalization through various chemical processes, including cross-metathesis, Diels-Alder reactions, and cycloadditions. orgsyn.orgorgsyn.org The ester and amine groups serve as handles for further modifications, making it a valuable starting material. wikipedia.org

Researchers have utilized glycine ester derivatives in tandem with palladium and isothiourea relay catalysis to produce functionalized α-amino acid derivatives with high stereoselectivity. acs.org This process typically involves the formation of an allylic ammonium (B1175870) salt, which then undergoes an enantioselective nih.govresearchgate.net-rearrangement. acs.org Furthermore, visible-light-induced photocatalytic methods have been developed for the aerobic oxidative Csp³–H functionalization of glycine derivatives, including the allyl ester, to synthesize complex heterocyclic structures like substituted quinolines. acs.org These methods demonstrate the compound's utility in creating diverse amino acid structures that are otherwise difficult to access. pnas.org Allylglycine esters are specifically noted as versatile building blocks for creating key intermediates for various biologically active molecules. orgsyn.orgorgsyn.org

Integral Role in Peptide and Peptidomimetic Chemistry

In the realm of peptide science, glycine allyl ester hydrochloride and its derivatives are indispensable tools, particularly due to the properties of the allyl ester group which acts as a C-terminal protecting group.

The allyl ester functionality is particularly useful in the synthesis of macrocyclic and constrained peptides, which are of great interest as therapeutic agents due to their enhanced stability and binding affinity. nih.gov The allyl group can be selectively removed under mild conditions using a palladium catalyst, a process that does not affect most other standard peptide protecting groups. semanticscholar.orgresearchgate.net This orthogonality allows for late-stage, on-resin or in-solution head-to-tail or side-chain cyclization. nih.govresearchgate.net

For instance, a peptide Claisen rearrangement strategy has been employed using a tetrapeptide allyl ester, where the glycine allyl ester is the C-terminal residue. beilstein-journals.org This rearrangement creates a carboxylic acid that can be activated for subsequent cyclization, providing a flexible method for generating libraries of Cyl-1 derivatives, a type of cyclic peptide. beilstein-journals.org Allylglycine esters have been instrumental as building blocks for macrocyclic dipeptide β-turn mimics and other constrained peptide structures. orgsyn.orgorgsyn.org

In Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to an insoluble polymer support. The choice of the protecting group for the C-terminal carboxyl group is critical. The allyl ester serves as an effective temporary protecting group for this purpose. researchgate.net Its stability to the conditions used for Fmoc-deprotection (piperidine) makes it compatible with the most common SPPS strategy. researchgate.netpeptide.com

The key advantage of the allyl ester in SPPS is its unique deprotection mechanism. It is cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. researchgate.netresearchgate.net This specific cleavage condition allows the synthesis of protected peptide fragments that can be later used in convergent synthesis strategies, such as the native chemical ligation (NCL) of peptide thioesters. tandfonline.com For example, a pentapeptide allyl ester hydrochloride was used in a silyl (B83357) linker-based solid-phase synthesis to create an Fmoc glycopeptide thioester. tandfonline.com

Table 1: Research Findings on Glycine Allyl Ester in SPPS

| Research Focus | Key Finding | Reference |

| Reverse Direction SPPS | An allyl ester was used as a temporary protecting group in a novel strategy for SPPS in the reverse (N → C) direction. | researchgate.net |

| Gramicidin S Synthesis | An allyl ester was used for C-terminal protection during the SPPS of the cyclic peptide Gramicidin S, with deprotection achieved using a palladium catalyst. | researchgate.net |

| Glycopeptide Thioester Synthesis | A tetrapeptide allyl ester hydrochloride was condensed on a resin to synthesize a key intermediate for an Fmoc glycopeptide thioester. | tandfonline.com |

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a backbone composed of repeating N-(2-aminoethyl)glycine (Aeg) units. ki.sersc.org this compound is a key precursor in the synthesis of the PNA backbone and its monomers. Specifically, N-[2-(Fmoc)aminoethyl]glycine allyl ester is a common intermediate, stored as a stable hydrochloride salt. nih.govresearchgate.net

The synthesis involves coupling nucleobase acetic acids to the N-[2-(Fmoc)aminoethyl]glycine allyl ester. nih.govresearchgate.net The allyl ester is advantageous because it can be retained during certain coupling steps or selectively cleaved when necessary. These Fmoc/bis-N-Boc-protected PNA monomers are then used in Fmoc-mediated solid-phase synthesis to build PNA oligomers. researchgate.net This approach has been shown to be a viable alternative to other widely used PNA monomer chemistries. nih.govresearchgate.net The use of glycine allyl ester has also been noted in the formation of γ-substituted PNA backbones. acs.org

Table 2: Use of Glycine Allyl Ester in PNA Monomer Synthesis

| PNA Monomer Intermediate | Protection Strategy | Application | Reference(s) |

| N-[2-(Fmoc)aminoethyl]glycine allyl ester | Fmoc (amine), Allyl (carboxyl) | Coupled with nucleobase acetic acids to form monomers for Fmoc-mediated solid-phase synthesis of PNA oligomers. | nih.govresearchgate.net |

| N-[2-(Fmoc)aminoethyl]glycine allyl ester | Fmoc (amine), Allyl (carboxyl), bis-N-Boc (nucleobase) | Used to synthesize mixed sequence 10-mer PNA oligomers. | researchgate.net |

| Glycine allyl ester | - | Coupled with Fmoc-lysinal to form a γ-substituted PNA backbone for synthesizing functionalized PNA monomers. | acs.org |

Functionalization of Polymeric Materials

The reactivity of this compound extends to the field of materials science, where it is used to impart desirable properties to polymers.

Polyphosphazenes are inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be functionalized with a wide variety of side groups. acs.orgmdpi.com This versatility makes them attractive for biomedical applications, including drug delivery and tissue engineering. mdpi.com

Glycine allyl ester has been incorporated as a side group onto polyphosphazene backbones. acs.orgjku.at This modification serves several purposes. The glycine moiety can be used to tune the degradation rate of the polymer; materials incorporating glycine showed significantly faster degradation compared to those without. acs.org The allyl ester group provides a reactive site for further functionalization or cross-linking. For example, poly[bis(glycine-allyl-ester)phosphazene] has been used as a basis for creating highly cross-linked structures for tissue engineering scaffolds. jku.at These functionalized polyphosphazenes have been investigated as delivery vehicles for anticancer drugs and have shown promise in supporting cell adhesion and proliferation for tissue regeneration. acs.orgmdpi.com

Precursor for Heterocyclic Compounds and Lactone Derivatives

This compound is a versatile building block in organic synthesis, serving as a key precursor for the construction of complex molecular architectures such as heterocyclic compounds and lactone derivatives. Its bifunctional nature, possessing both an amino group and an ester with a reactive allyl moiety, allows for a diverse range of chemical transformations.

One significant application is in the synthesis of pyrrolidine-containing heterocyclic compounds through [3+2] cycloaddition reactions. mdpi.com The reaction of an aldehyde with glycine ethyl ester can generate azomethine ylides, which are reactive intermediates for intramolecular [3+2] cycloadditions. mdpi.com This methodology enables the construction of bridged tricyclic amines, which form the core structure of natural products like daphniphyllum alkaloids. mdpi.com For instance, an aldehyde can react with glycine ethyl ester to form an azomethine ylide that undergoes intramolecular cycloaddition to yield complex pyrrolidine (B122466) structures. mdpi.com

The synthesis of nitrogen-containing heterocycles is another area where glycine esters are pivotal. Research has demonstrated the use of glycine ethyl ester hydrochloride in the synthesis of pyridodiazepinone bicyclic units. google.com In these syntheses, an aminopyridine moiety is reacted with glycine ethyl ester hydrochloride, and subsequent base-mediated cyclization forms the bicyclic heterocyclic core. google.com Furthermore, glycine ester hydrochloride has been utilized in peptide synthesis conditions to create amide bonds that are integral to forming larger indole-based heterocyclic systems, which are investigated as potential enzyme inhibitors. researchgate.net

In addition to heterocycles, glycine allyl esters are direct precursors to lactone derivatives. A notable example is the synthesis of a lactone hydrochloride from a Z-crotyl glycine ester. bolivianchemistryjournal.org The process involves the rearrangement of the ester to a γ,δ-unsaturated amino acid derivative, which is then converted into the corresponding lactone chloride. bolivianchemistryjournal.org This transformation highlights the utility of the allyl group in facilitating cyclization to form lactone rings, which are prevalent motifs in many natural products. bolivianchemistryjournal.org

The following table summarizes selected examples of heterocyclic and lactone synthesis starting from glycine ester derivatives.

| Starting Material Derivative | Reagents/Conditions | Product Type | Reference |

| Aldehyde + Glycine ethyl ester | Intramolecular [3+2] cycloaddition | Bridged tricyclic amines (pyrrolidines) | mdpi.com |

| Aminopyridine + Glycine ethyl ester hydrochloride | Et3N, DMF; then NaH, DMSO | Pyridodiazepinone | google.com |

| 2-(6-bromo-1H-indol-1-yl) acetic acid + Glycine ester hydrochloride | Peptide synthesis conditions | Indole-based heterocycle | researchgate.net |

| Z-crotyl glycine ester | LiN(iso-pr)2, then hydrolysis | Lactone hydrochloride | bolivianchemistryjournal.org |

This table illustrates the role of glycine esters as precursors in the synthesis of various cyclic compounds.

Role in the Synthesis of α-Amino Acid Analogues

The structural framework of this compound is ideally suited for the synthesis of non-proteinogenic α-amino acid analogues, which are crucial in medicinal chemistry and materials science. The allyl group serves as a versatile handle for introducing molecular complexity and conformational constraints.

Glycine allyl esters are widely used as building blocks for creating sophisticated peptide mimics and constrained amino acids. orgsyn.org They are instrumental in the synthesis of azabicyclo[X.Y.0]alkanone amino acids and macrocyclic dipeptide β-turn mimics. orgsyn.org The double bond of the allyl group can be functionalized through various chemical reactions, including cross-metathesis, cycloadditions, and Heck and Suzuki-Miyaura cross-coupling reactions, to generate a wide array of amino acid derivatives. orgsyn.org

Alkene metathesis has emerged as a powerful tool for modifying α-allyl-α-aryl α-amino esters. Cross-metathesis allows for the diversification of the allylic side chain, providing access to previously challenging α-amino acid analogues such as homotyrosine and homoglutamate derivatives. acs.org Furthermore, ring-closing metathesis of precursors derived from these esters offers a viable strategy for synthesizing enantioenriched cyclic α-amino acid derivatives, which are higher homologues of proline. acs.org

Catalytic enantioselective methods have been developed to produce chiral α-allyl amino esters. One such approach involves the nucleophilic allylation of α-chloro glycinates using allylsilane or allylstannane nucleophiles, catalyzed by a chiral squaramide hydrogen-bond donor. This method yields N-carbamoyl-protected α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity. nih.govnih.gov Another advanced strategy is a tandem relay catalysis protocol that combines palladium catalysis for allylic ammonium salt formation with isothiourea catalysis for an enantioselective google.comorgsyn.org-sigmatropic rearrangement. This process converts glycine aryl esters and allylic phosphates into α-amino acid derivatives containing two stereogenic centers with high stereocontrol. acs.org

The Ugi five-center, four-component reaction (U-5C-4CR) also utilizes allyl glycine for the synthesis of complex amino acid structures. For example, the reaction of allyl glycine, an o-bromobenzaldehyde, and an isocyanide in methanol (B129727) yields a cyclic adduct that can be further transformed via a microwave-assisted Heck cyclization to produce highly functionalized dihydroisoquinolines. mdpi.com

The table below highlights various synthetic strategies for producing α-amino acid analogues from glycine ester derivatives.

| Synthetic Strategy | Key Reagents/Catalysts | Resulting α-Amino Acid Analogue | Reference |

| Cross-Metathesis | Hoveyda–Grubbs catalyst | Homotyrosine & Homoglutamate analogues | acs.org |

| Ring-Closing Metathesis | Hoveyda–Grubbs catalyst | Cyclic α-amino acid derivatives | acs.org |

| Anion-Abstraction Catalysis | Chiral squaramide, Allylsilane | Enantioenriched α-allyl amino esters | nih.govnih.gov |

| Tandem Relay Catalysis | Palladium precatalyst, Isothiourea (BTM) | α-Amino acid derivatives with two stereocenters | acs.org |

| Ugi Reaction & Heck Cyclization | o-bromobenzaldehyde, Benzyl (B1604629) isocyanide | Functionalized dihydroisoquinolines | mdpi.com |

This table summarizes modern synthetic methods for creating diverse α-amino acid analogues using glycine ester precursors.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of α-allyl amino esters, including derivatives of glycine (B1666218) allyl ester, is a key area of research, with a focus on developing catalytic systems that offer high efficiency and stereoselectivity.

One promising approach involves the use of dual catalytic systems. For instance, a synergistic Palladium (Pd)/Copper (Cu) catalyst system has been shown to be highly effective for the asymmetric allylation of glycine iminoesters, yielding a range of α-substituted α-amino acids with excellent enantioselectivities (88-99% ee). rsc.org The key to this success is the introduction of a Cu-P,N-metallocenyl complex-activated glycine iminoester, which exhibits high reactivity and enantioselectivity in the palladium-catalyzed allylic alkylation. rsc.org

Another innovative strategy combines chiral aldehyde catalysis with transition-metal catalysis. A ternary catalytic system, composed of a Zn-Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid, has been successfully applied to the α-allylation of N-unprotected amino acid esters. frontiersin.org This method provides good yields and enantioselectivity, expanding the substrate scope to include glycine esters, amides, and dipeptides. frontiersin.org

Tandem relay catalysis using both palladium and an isothiourea catalyst has also been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org This process involves a Pd-catalyzed allylic amination to form a quaternary allylic ammonium (B1175870) salt in situ, which then undergoes an enantioselective acs.orgbeilstein-journals.org-sigmatropic rearrangement catalyzed by the isothiourea. acs.org This methodology has proven effective for a variety of substrates, including unsymmetrical N-allyl-N-methylglycine derivatives. acs.org

Furthermore, chiral squaramide hydrogen-bond donors have been employed as anion-abstraction catalysts for the enantio- and diastereoselective synthesis of α-allyl amino esters from α-chloro glycine esters. nih.gov This protocol allows for the construction of various α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov

| Catalytic System | Key Features | Achieved Selectivity | Reference |

|---|---|---|---|

| Pd/Cu Dual Catalysis | Synergistic system for asymmetric allylation of glycine iminoesters. | 88-99% ee | rsc.org |

| Chiral Aldehyde/Transition Metal Catalysis | Ternary system (Zn-Schiff base, chiral BINOL aldehyde, Lewis acid) for α-allylation. | Good enantioselectivity | frontiersin.org |

| Tandem Pd/Isothiourea Relay Catalysis | In situ generation and enantioselective acs.orgbeilstein-journals.org-sigmatropic rearrangement of allylic ammonium salts. | High diastereo- and enantioselectivity | acs.org |

| Chiral Squaramide Catalysis | Anion-abstraction catalysis for allylation of α-chloro glycine esters. | Up to 97% ee, >10:1 dr | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of glycine allyl ester hydrochloride chemistry into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production of peptides and other complex molecules. d-nb.infonih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis. d-nb.infoacs.org